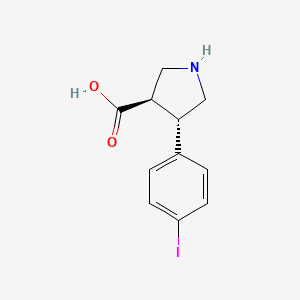
1-Methoxy-4-(naphthalen-2-yl)isoquinolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-(naphthalen-2-yl)isoquinolin-5-ol is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a methoxy group, a naphthalene moiety, and an isoquinoline core, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
The synthesis of 1-Methoxy-4-(naphthalen-2-yl)isoquinolin-5-ol can be achieved through several methods. One notable method involves the metal-free oxidative cross-coupling reaction between isoquinolines and 2-naphthols . This method is advantageous as it avoids the use of metal catalysts, making it more environmentally friendly and cost-effective. The reaction conditions typically involve the use of oxidizing agents and specific solvents to facilitate the coupling process.
. This reaction involves the coupling of pre-functionalized partners, although it may require additional steps to achieve the desired product.
Chemical Reactions Analysis
1-Methoxy-4-(naphthalen-2-yl)isoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the isoquinoline and naphthalene rings, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methoxy-4-(naphthalen-2-yl)isoquinolin-5-ol has several scientific research applications:
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and developing bioactive molecules.
Medicine: Isoquinoline derivatives are known for their pharmacological properties, and this compound may be explored for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(naphthalen-2-yl)isoquinolin-5-ol is not well-documented. isoquinoline derivatives generally exert their effects by interacting with specific molecular targets and pathways. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects. Further research is needed to elucidate the specific mechanisms and molecular targets of this compound.
Comparison with Similar Compounds
1-Methoxy-4-(naphthalen-2-yl)isoquinolin-5-ol can be compared with other similar compounds such as:
1-(Isoquinolin-1-yl)naphthalen-2-ol: This compound shares a similar core structure but lacks the methoxy group, which may influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
CAS No. |
656234-05-8 |
|---|---|
Molecular Formula |
C20H15NO2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
1-methoxy-4-naphthalen-2-ylisoquinolin-5-ol |
InChI |
InChI=1S/C20H15NO2/c1-23-20-16-7-4-8-18(22)19(16)17(12-21-20)15-10-9-13-5-2-3-6-14(13)11-15/h2-12,22H,1H3 |
InChI Key |
VNTQWLNDTWLBMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


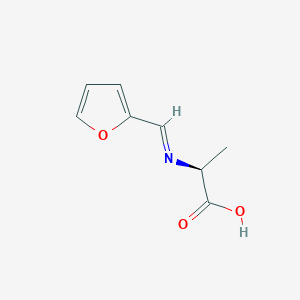

![1-[5-(But-1-yn-1-yl)-2-methylfuran-3-yl]ethan-1-one](/img/structure/B12881522.png)
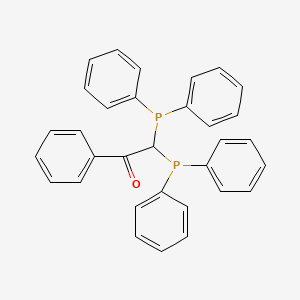

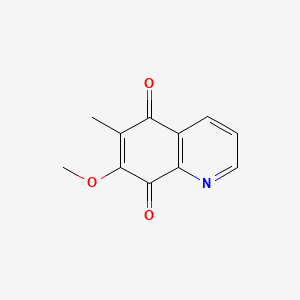

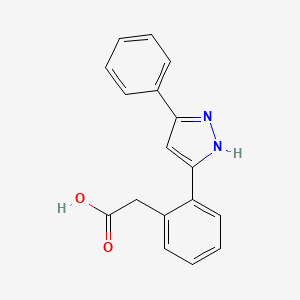


![3-Ethyl-1-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12881597.png)


